molecular formula C18H12BrN3O2S B2511771 6-bromo-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one CAS No. 326913-63-7

6-bromo-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one

Cat. No.: B2511771
CAS No.: 326913-63-7
M. Wt: 414.28
InChI Key: VWXFUHNGDHAAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a bromine atom, a thiadiazole ring, and a chromenone core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, solvent recycling, and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom .

Scientific Research Applications

6-bromo-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenone derivatives and thiadiazole-containing molecules. Examples are:

Uniqueness

What sets 6-bromo-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-bromo-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O2S/c1-10-2-5-13(6-3-10)20-18-22-21-16(25-18)14-9-11-8-12(19)4-7-15(11)24-17(14)23/h2-9H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXFUHNGDHAAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.